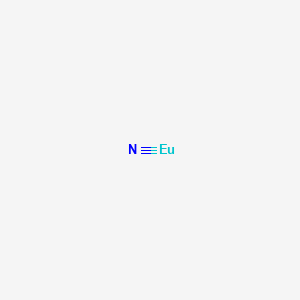

氮化铕

描述

Europium nitride (EuN) is a binary inorganic compound of europium and nitrogen . It forms black crystals and reacts with water . It is used as a catalyst and a component of specialized steels. It is also used in the synthesis of light-emitting nanomaterials .

Synthesis Analysis

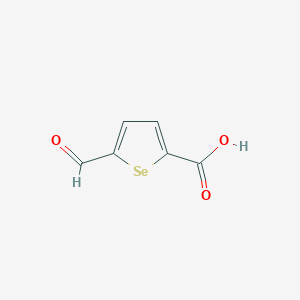

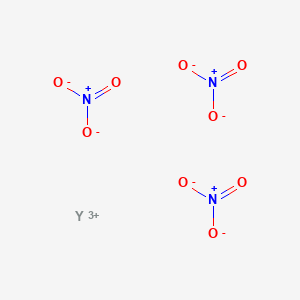

Europium nitride can be produced via the reaction of elemental europium in an ammonia stream in corundum boats in silica glass tubes. The reaction takes place at 700 °C . In addition, europium (III) complexes with β-keto carboxylic acid and nitrogen-containing secondary ligands were synthesized by a solvent-assisted grinding method .

Molecular Structure Analysis

Europium nitride crystallizes in the rock salt structure with a = 501.779 (6) pm . The molecular formula of Europium nitride is EuN . The molecular weight is 165.971 g/mol . The InChI is InChI=1S/Eu.N and the InChIKey is PSBUJOCDKOWAGJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Europium (III) complexes with β-keto carboxylic acid and nitrogen-containing secondary ligands were synthesized by a solvent-assisted grinding method . The complexes were characterized by elemental analysis and various spectral analyses like IR, 1 H-NMR, 13 C-NMR, and UV-vis .

Physical And Chemical Properties Analysis

Europium nitride shows Van Vleck paramagnetism . The energy bandgap value and Urbach energy were computed from diffuse reflectance data of free ligands and synthesized complexes .

科学研究应用

Diluted Magnetic Semiconductors (DMS)

Europium nitride is recognized as a novel diluted magnetic semiconductor (DMS). DMS materials are typically created by doping magnetic ions into conventional semiconductors, which are of great interest in the field of spintronics . Europium nitride, especially when substoichiometric, exhibits ferromagnetic properties with a Curie temperature as high as 120 K, making it a potential material for spin injection or manipulation in spintronic devices .

Spintronics

In spintronics, the intrinsic magnetism of electrons is exploited alongside their charge to enhance the functionality of electronic devices. Europium nitride’s unique magnetic properties, particularly its ferromagnetism at certain concentrations of Eu2+, make it an exciting candidate for injecting spin-polarized electric currents into semiconductor devices .

Optoelectronics and Laser Science

Europium nitride has potential applications in optoelectronics and laser science due to its luminescent properties. Europium complexes are known for their bright red emission, which can be utilized in laser science for creating light sources with specific characteristics such as longer lifetime and high energy yield .

Optical Probe Catalysis

In the realm of optical probe catalysis, europium nitride’s luminescent properties could be leveraged to study and develop new catalytic processes. The ability to emit light upon excitation makes it a valuable tool for probing and understanding catalytic reactions .

Organic Light-Emitting Diodes (OLEDs)

Europium nitride’s luminescent properties also extend to the development of OLEDs. Europium complexes are used in OLEDs for their deep blue emission, which is crucial for display and lighting technologies. The short excited-state lifetimes and tunable emission colors of europium complexes make them promising emitters for OLED applications .

Magnetic Properties and Research

The magnetic properties of europium nitride are a subject of ongoing research. Its ability to exhibit ferromagnetism when doped with europium ions in the 2+ charge state opens up new avenues for understanding magnetic materials and developing new technologies based on magnetic semiconductors .

作用机制

Target of Action

Europium nitride primarily targets the electron configurations in its structure. It contains nonmagnetic Eu3+, but substoichiometric EuN has Eu in a mix of 2+ and 3+ charge states . The primary role of these targets is to influence the magnetic properties of the compound.

Mode of Action

Europium nitride interacts with its targets by altering the charge states of the europium ions. At Eu2+ concentrations near 15%–20%, EuN becomes ferromagnetic . This interaction results in changes to the magnetic properties of the compound, with the Eu3+ polarization following that of the Eu2+ .

Pharmacokinetics

Its physical properties, such as its reaction with water , could potentially impact its bioavailability if it were to be used in such a context.

Result of Action

The result of Europium nitride’s action is the creation of a novel diluted magnetic semiconductor . This is due to the intrinsic ferromagnetism of the EuN, which occurs when the compound is in a substoichiometric state with a mix of Eu2+ and Eu3+ .

Action Environment

The action of Europium nitride can be influenced by environmental factors. For example, the synthesis of Europium nitride involves the reaction of elemental europium in an ammonia stream, which takes place at 700 °C . Additionally, Europium nitride reacts with water , which could influence its stability and efficacy in certain environments.

安全和危害

Europium nitride should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The Europium Nitride market is expected to grow persistently, driven by strategic initiatives and technological advancements . The synthesized europium (III) complexes were utilized in optoelectrical devices and semiconductors . The Europium Nitride market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy .

属性

IUPAC Name |

azanylidyneeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBUJOCDKOWAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

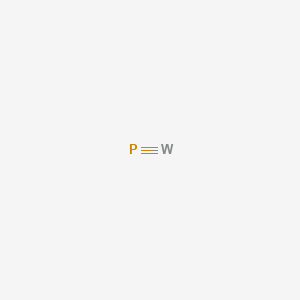

Canonical SMILES |

N#[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium nitride | |

CAS RN |

12020-58-5 | |

| Record name | Europium nitride (EuN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium nitride (EuN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium nitride (EuN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of europium nitride (EuN)?

A1: Europium nitride crystallizes in a rock-salt (NaCl) structure. [, , ] This means it has a face-centered cubic lattice where europium ions (Eu) occupy the corners and face centers of the unit cell, while nitrogen ions (N) occupy the octahedral sites.

Q2: How is europium nitride synthesized?

A2: Europium nitride can be synthesized through the direct nitridation of europium metal with ammonia (NH3) at elevated temperatures. [, ] This process typically involves heating sponge europium, obtained from an ammonia solution, in a purified ammonia atmosphere at temperatures ranging from 700°C to 1000°C. []

Q3: Can the stoichiometry of europium nitride deviate from the ideal 1:1 ratio?

A3: Yes, europium nitride can exhibit a narrow nitrogen-deficient homogeneity range, meaning it can exist as EuN1-x, where x is a small value. [] Despite this non-stoichiometry, it tends to vaporize congruently, dissociating into europium vapor (Eu(g)) and nitrogen gas (N2(g)) upon heating. []

Q4: What are the potential applications of europium nitride in materials science?

A4: Europium nitride holds promise for applications in optoelectronic devices, particularly as an activator in nitride-based luminescent materials. [] It's also investigated as a potential dilute magnetic semiconductor due to its magnetic properties arising from the presence of both Eu2+ and Eu3+ ions. []

Q5: How does oxygen interact with europium nitride?

A5: Oxygen can dissolve into the europium nitride lattice. [] Studies have shown the presence of a small amount of oxygen within the EuN structure, even when synthesized under oxygen-free conditions. [] This suggests the possibility of oxygen substitution or interstitial incorporation within the lattice.

Q6: Has the magnetic behavior of europium nitride been experimentally investigated?

A6: Yes, studies have demonstrated that europium nitride exhibits ferromagnetism at low temperatures. [, ] The Curie temperature, below which ferromagnetic ordering occurs, has been reported to be as high as 120 K for substoichiometric EuN with specific Eu2+ concentrations. [] Thin films of gadolinium nitride (GdN), another rare earth nitride, grown by pulsed laser deposition were also found to be ferromagnetic below 70 K. []

Q7: What is the standard heat of formation of europium nitride?

A7: The standard heat of formation (ΔH0f.298) of europium nitride has been determined to be -52 ± 6 kcal/mol (-217.6 ± 25.1 kJ/mol). [] This value was derived from measurements of its heat of vaporization using Knudsen effusion mass spectrometry. []

Q8: Are there any computational studies on europium nitride?

A8: Yes, computational methods have been employed to investigate the electronic, magnetic, and optical properties of europium nitride doped with transition metals such as titanium, vanadium, chromium, and cobalt. [] These studies aim to explore the potential for tailoring the material's properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。